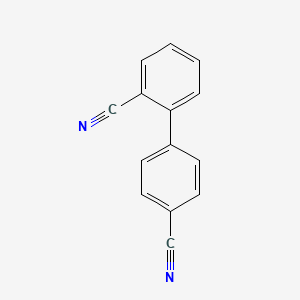

4-(2-Cyanophenyl)benzonitrile

Description

4-(2-Cyanophenyl)benzonitrile is a bifunctional aromatic compound featuring two phenyl rings connected via a single bond, with a nitrile (-CN) group attached to each ring. The compound’s structural rigidity and electronic properties make it a versatile building block in materials science and pharmaceutical chemistry.

Properties

IUPAC Name |

2-(4-cyanophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMOCANUWRJQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362722 | |

| Record name | 4-(2-Cyanophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42289-52-1 | |

| Record name | 4-(2-Cyanophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(2-Cyanophenyl)benzonitrile involves the reaction of 2-bromobenzonitrile with 4-cyanophenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyanophenyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: 4-(2-Carboxyphenyl)benzoic acid.

Reduction: 4-(2-Aminophenyl)benzonitrile.

Substitution: 4-(2-Nitrophenyl)benzonitrile.

Scientific Research Applications

4-(2-Cyanophenyl)benzonitrile has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism by which 4-(2-Cyanophenyl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrile groups can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares 4-(2-Cyanophenyl)benzonitrile with analogous compounds, emphasizing substituent positions, molecular weights, and applications:

Physical and Chemical Properties

- Thermal Stability: Compounds with extended π-systems (e.g., 2-(4-(4-Cyanostyryl)styryl)benzonitrile) exhibit higher melting points (>200°C) due to rigid structures . In contrast, hydroxylated derivatives like 4-(2-Hydroxyethyl)benzonitrile have lower melting points (~100°C) due to hydrogen bonding .

- Solubility : Polar substituents (e.g., -OH in 4-(2-Hydroxyethyl)benzonitrile ) improve aqueous solubility, whereas hydrophobic groups (e.g., mesityl in triazolo-pyrimidine derivatives) enhance lipid membrane permeability .

- Reactivity: The nitrile groups in this compound can undergo nucleophilic addition or cycloaddition reactions, as seen in click chemistry syntheses of triazole derivatives (e.g., 4-[(4-Phenyl-1H-triazol-1-yl)methyl]benzonitrile) .

Biological Activity

4-(2-Cyanophenyl)benzonitrile is an aromatic nitrile compound with significant potential in medicinal chemistry and materials science. Its unique structural characteristics, including the presence of two nitrile groups, suggest diverse biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 234.25 g/mol

- Functional Groups : Nitrile (C≡N), aromatic rings

The compound's biphenyl structure contributes to its unique electronic properties, making it a suitable candidate for various biological interactions.

While specific mechanisms of action for this compound in biological systems are not thoroughly documented, it is believed that the nitrile groups may interact with biological macromolecules, potentially leading to enzyme inhibition or receptor modulation. The compound's structural features suggest possible applications in drug design targeting specific enzymes or receptors.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit notable anticancer activities. For instance, derivatives have shown anti-proliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC), melanoma, and breast cancer .

- Case Study : A study on related compounds demonstrated dose-dependent cytotoxic effects against a panel of human cancer cell lines, highlighting their potential as therapeutic agents .

Synthesis and Research Applications

This compound serves as an important building block in organic synthesis. Its versatile reactivity allows for the development of more complex organic molecules with various functionalities. The compound has applications in:

- Pharmaceutical Development : As a precursor for biologically active compounds.

- Materials Science : In the production of dyes and polymers.

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and its analogs:

| Compound Name | Unique Features | Biological Activity Potential |

|---|---|---|

| 4-(Cyanophenyl)benzonitrile | Single nitrile group | Moderate |

| 4-(2-Carboxyphenyl)benzonitrile | Carboxylic acid functional group | High |

| 4-(2-Aminophenyl)benzonitrile | Amino group | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.